molecular formula C21H13F5N4O3 B14932103 5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B14932103
M. Wt: 464.3 g/mol
InChI Key: YLZIXEBNNWKDTR-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include cyclization reactions, nucleophilic substitutions, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used. Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to 150°C. .

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidines and chromen-2-one derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, some pyrazolo[1,5-a]pyrimidines are known for their anti-inflammatory properties, while others are studied for their anticancer activities.

Properties

Molecular Formula

C21H13F5N4O3

Molecular Weight

464.3 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H13F5N4O3/c22-18(23)15-7-14(9-1-2-9)29-19-12(8-27-30(15)19)20(32)28-10-3-4-11-13(21(24,25)26)6-17(31)33-16(11)5-10/h3-9,18H,1-2H2,(H,28,32)

InChI Key

YLZIXEBNNWKDTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F

Origin of Product

United States

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